molecular formula C21H18N4O3S2 B2512158 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1797558-26-9

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Cat. No. B2512158
CAS RN: 1797558-26-9
M. Wt: 438.52
InChI Key: ZQIMJAKUUVARRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic aromatic compound . It belongs to the class of compounds known as sulfanilides, which contain a sulfanilide moiety with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Synthesis Analysis

The synthesis of similar compounds has been reported using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide”:

Cancer Research

This compound has shown potential as an inhibitor of specific protein kinases, which are crucial in the regulation of cell growth and proliferation. By targeting these kinases, it can help in the development of new cancer therapies, particularly for cancers that are resistant to existing treatments .

Neurodegenerative Diseases

Research indicates that this compound may have neuroprotective properties. It can be used to study the mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s, potentially leading to the development of new therapeutic strategies to protect neurons from degeneration .

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties. It can inhibit certain enzymes and pathways involved in the inflammatory response, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Research

This compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. It can be used to develop new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance .

Cardiovascular Disease

Studies suggest that this compound can modulate certain pathways involved in cardiovascular diseases. It may help in the development of drugs aimed at treating conditions like hypertension and atherosclerosis by targeting specific molecular mechanisms .

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications. The synthesis of a variety of derivatives could also be of interest to researchers .

properties

IUPAC Name

4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMJAKUUVARRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

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